Calcium cyclamate is produced from cyclohexylamine, which is derived from the reduction of aniline. The sulfonation process of cyclohexylamine leads to the formation of cyclamic acid, which can then be reacted with calcium salts to produce calcium cyclamate. This compound is primarily used in Europe and other regions but has faced regulatory scrutiny in the United States due to safety concerns regarding its potential carcinogenic effects.
The synthesis of calcium cyclamate involves several steps:
The reaction can be summarized as follows:
This process typically requires careful control of temperature and pH to optimize yield and purity. The reaction conditions are generally maintained at moderate temperatures (around 25-50°C) and neutral pH levels.
Calcium cyclamate has the molecular formula and a relative molecular mass of approximately 396.5 g/mol. The structure consists of two cyclamate ions coordinated with one calcium ion.
Calcium cyclamate can participate in various chemical reactions, particularly hydrolysis and degradation under acidic or basic conditions.
Calcium cyclamate acts as a sweetener by binding to taste receptors on the tongue, specifically the sweet taste receptors (T1R2/T1R3).
These properties make calcium cyclamate suitable for use in various food products without significant alteration during cooking processes.
Calcium cyclamate is primarily utilized as a non-nutritive sweetener in food products, particularly those aimed at low-sodium diets. Its applications include:
Despite its widespread use outside the United States, regulatory concerns regarding safety have limited its application domestically.
Calcium cyclamate typically crystallizes as a dihydrate (C₁₂H₂₄CaN₂O₆S₂·2H₂O), forming white, odorless crystals with high water solubility (freely soluble) and insolubility in organic solvents like ethanol, chloroform, and ether [3]. The crystalline structure comprises two cyclamate anions (C₆H₁₁NHSO₃⁻) coordinated to a central calcium cation (Ca²⁺), with the dihydrate configuration stabilizing the lattice through hydrogen bonding [3] [10]. Key physicochemical properties include:
Table 1: Physicochemical Properties of Calcium Cyclamate
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₁₂H₂₄CaN₂O₆S₂ | Anhydrous |
Crystal Form | Dihydrate | |
pH (10% solution) | 5.5–7.5 | Aqueous solution |
Decomposition Temperature | >500°C | |
Sweetness Intensity | 30–50× sucrose |
The sulfamate group (N-SO₃) is pivotal for sweetness perception, interacting with taste receptor T1R3 through hydrogen bonding and electrostatic forces [7]. Calcium cyclamate demonstrates superior heat resistance compared to saccharin or aspartame, retaining stability during baking and sterilization processes [3] [5]. This property arises from its ionic lattice and the high bond dissociation energy of the C-S and N-S bonds [10].
Calcium cyclamate’s history originates with cyclamic acid, discovered in 1937 by University of Illinois graduate student Michael Sveda during synthetic antifever drug research [2] [5]. After tasting a sweet residue on his cigarette, Sveda identified cyclohexylsulfamic acid as the source. DuPont purchased the patent (US 2,275,125) and later licensed it to Abbott Laboratories, which commercialized calcium and sodium cyclamates under the brand Sucaryl by 1950 [5] [8].
Key regulatory milestones include:
Abbott Laboratories contested the 1969 findings, citing unreproducible results and methodological flaws (e.g., bladder parasites and impurities in test compounds) [5]. Despite petitions in 1973 and 1982, the FDA maintained the ban, placing applications "in abeyance" [2] [8].
Approval of calcium cyclamate varies significantly by jurisdiction, reflecting divergent risk assessments:
Table 2: Global Regulatory Status of Calcium Cyclamate
Region | Status | Key Specifications |
---|---|---|
United States | Banned | Prohibited since 1970; petitions inactive [4] [8] |
European Union | Approved (E952) | ADI: 7 mg/kg bw/day [2] |
Canada | Permitted in drugs and tabletop sweeteners | Not a food additive; NMI use [10] |
Australia/NZ | Approved (952) | Permitted in processed foods |
Philippines | Banned until 2013, now approved | Declared safe by FDA [2] |
South Korea | Banned | Prohibited [2] |
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an Acceptable Daily Intake (ADI) of 11 mg/kg body weight, while the European Scientific Committee on Food set a lower ADI of 7 mg/kg [8] [10]. Over 130 countries permit cyclamates, often blended with saccharin (10:1 ratio) to mask aftertastes [2] [7]. Brands like Assugrin (Switzerland), Hermesetas (UK), and Rio (China) utilize calcium cyclamate as a key sweetening agent [2]. Regulatory divergence stems from conflicting interpretations of carcinogenicity studies and metabolic conversion to cyclohexylamine (0.1–4% of humans metabolize >20%) [7] [10].
Calcium cyclamate remains a technically viable sweetener where approved, valued for its cost-effectiveness and synergistic effects with other non-nutritive sweeteners [2] [5]. Its regulatory landscape exemplifies how scientific ambiguity and national risk tolerances shape food additive policies worldwide.
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